(2E)-3-[3-(4-FLUOROPHENYL)-1H-PYRAZOL-4-YL]-2-(6-METHYL-1H-1,3-BENZODIAZOL-2-YL)PROP-2-ENENITRILE
Overview
Description
(2E)-3-[3-(4-FLUOROPHENYL)-1H-PYRAZOL-4-YL]-2-(6-METHYL-1H-1,3-BENZODIAZOL-2-YL)PROP-2-ENENITRILE is a complex organic compound that features a combination of pyrazole, benzimidazole, and acrylonitrile moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[3-(4-FLUOROPHENYL)-1H-PYRAZOL-4-YL]-2-(6-METHYL-1H-1,3-BENZODIAZOL-2-YL)PROP-2-ENENITRILE typically involves multi-step reactions. The key steps include:
Formation of the pyrazole ring: This can be achieved through the cyclocondensation of hydrazine with a suitable carbonyl compound, such as an α,β-unsaturated ketone.
Synthesis of the benzimidazole ring: This involves the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Coupling of the pyrazole and benzimidazole rings: This step often involves a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using appropriate catalysts and conditions.
Introduction of the acrylonitrile group: This can be achieved through a Michael addition reaction, where the acrylonitrile group is added to the coupled product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-[3-(4-FLUOROPHENYL)-1H-PYRAZOL-4-YL]-2-(6-METHYL-1H-1,3-BENZODIAZOL-2-YL)PROP-2-ENENITRILE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce double bonds or other reducible groups within the molecule.
Substitution: This includes nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce saturated analogs.
Scientific Research Applications
(2E)-3-[3-(4-FLUOROPHENYL)-1H-PYRAZOL-4-YL]-2-(6-METHYL-1H-1,3-BENZODIAZOL-2-YL)PROP-2-ENENITRILE has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: It is explored as a lead compound in drug discovery programs targeting various diseases.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of (2E)-3-[3-(4-FLUOROPHENYL)-1H-PYRAZOL-4-YL]-2-(6-METHYL-1H-1,3-BENZODIAZOL-2-YL)PROP-2-ENENITRILE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. For example, it could inhibit a key enzyme in a metabolic pathway, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3-(4-fluorophenyl)-1H-pyrazole: Shares the pyrazole and fluorophenyl moieties but lacks the benzimidazole and acrylonitrile groups.
2-(6-methyl-1H-benzimidazol-2-yl)acrylonitrile: Contains the benzimidazole and acrylonitrile groups but lacks the pyrazole and fluorophenyl moieties.
4-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]pyridine: Similar in structure but with a pyridine ring instead of the benzimidazole ring.
Uniqueness
The uniqueness of (2E)-3-[3-(4-FLUOROPHENYL)-1H-PYRAZOL-4-YL]-2-(6-METHYL-1H-1,3-BENZODIAZOL-2-YL)PROP-2-ENENITRILE lies in its combination of three distinct moieties: pyrazole, benzimidazole, and acrylonitrile. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs.
Properties
IUPAC Name |
(E)-3-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]-2-(6-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14FN5/c1-12-2-7-17-18(8-12)25-20(24-17)14(10-22)9-15-11-23-26-19(15)13-3-5-16(21)6-4-13/h2-9,11H,1H3,(H,23,26)(H,24,25)/b14-9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKFNKSVMQQGUMN-NTEUORMPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C(=CC3=C(NN=C3)C4=CC=C(C=C4)F)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)N=C(N2)/C(=C/C3=C(NN=C3)C4=CC=C(C=C4)F)/C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14FN5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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